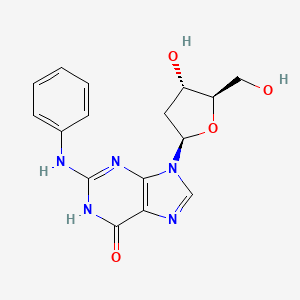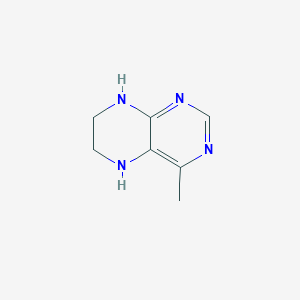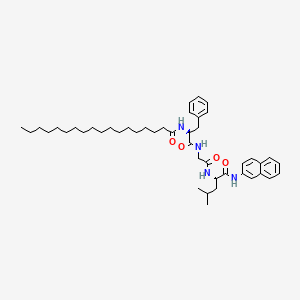
N-Succinyl-Phe-Gly-Leu beta-naphthylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Succinyl-Phe-Gly-Leu beta-naphthylamide is a synthetic peptide substrate commonly used in biochemical research. It is known for its role as a substrate for neutral endopeptidases, particularly those that degrade luteinizing hormone-releasing hormone (LH-RH) . The compound has the molecular formula C31H36N4O6 and a molecular weight of 560.64 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Succinyl-Phe-Gly-Leu beta-naphthylamide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt). After the coupling reactions, the protecting groups are removed to yield the final peptide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, allowing for efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: N-Succinyl-Phe-Gly-Leu beta-naphthylamide primarily undergoes hydrolysis reactions catalyzed by neutral endopeptidases. These enzymes cleave the peptide bond, releasing the beta-naphthylamide moiety .
Common Reagents and Conditions: The hydrolysis of this compound is typically carried out in aqueous buffer solutions at physiological pH. The presence of divalent metal ions such as zinc or calcium can enhance the activity of the endopeptidases .
Major Products Formed: The major products formed from the hydrolysis of this compound are the individual amino acids and the beta-naphthylamide moiety .
Scientific Research Applications
N-Succinyl-Phe-Gly-Leu beta-naphthylamide is widely used in scientific research due to its role as a substrate for neutral endopeptidases. It is utilized in studies involving enzyme kinetics, inhibitor screening, and the characterization of proteolytic enzymes . In biology and medicine, it is used to investigate the degradation of peptide hormones such as LH-RH, providing insights into hormonal regulation and potential therapeutic targets . Additionally, the compound is employed in industrial applications for the development of enzyme assays and diagnostic kits .
Mechanism of Action
The mechanism of action of N-Succinyl-Phe-Gly-Leu beta-naphthylamide involves its recognition and binding by neutral endopeptidases. These enzymes cleave the peptide bond between the leucine and beta-naphthylamide moieties, resulting in the release of the beta-naphthylamide group . The cleavage process is facilitated by the active site of the enzyme, which contains catalytic residues that participate in the hydrolysis reaction .
Comparison with Similar Compounds
Similar Compounds:
- N-Succinyl-Ala-Ala-Pro-Leu p-nitroanilide
- N-Succinyl-Leu-Tyr-7-amido-4-methylcoumarin
- N-Succinyl-Leu-Leu-Val-Tyr-7-amido-4-trifluoromethylcoumarin
Uniqueness: N-Succinyl-Phe-Gly-Leu beta-naphthylamide is unique due to its specific sequence and the presence of the beta-naphthylamide moiety. This structure allows it to be selectively recognized and cleaved by neutral endopeptidases, making it a valuable tool in enzymatic studies . The beta-naphthylamide group also provides a chromogenic or fluorogenic signal upon cleavage, facilitating the detection and quantification of enzyme activity .
Properties
Molecular Formula |
C45H66N4O4 |
|---|---|
Molecular Weight |
727.0 g/mol |
IUPAC Name |
N-[(2S)-1-[[2-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]octadecanamide |
InChI |
InChI=1S/C45H66N4O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-28-42(50)48-41(32-36-24-19-18-20-25-36)44(52)46-34-43(51)49-40(31-35(2)3)45(53)47-39-30-29-37-26-22-23-27-38(37)33-39/h18-20,22-27,29-30,33,35,40-41H,4-17,21,28,31-32,34H2,1-3H3,(H,46,52)(H,47,53)(H,48,50)(H,49,51)/t40-,41-/m0/s1 |
InChI Key |
IPAFRCKODXCNEI-YATWDLPUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


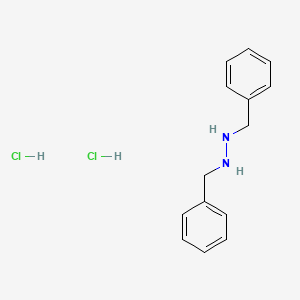
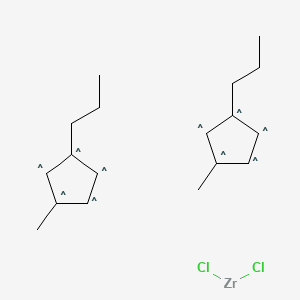

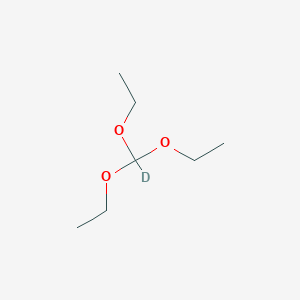



![2-[(4S)-4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B13827994.png)
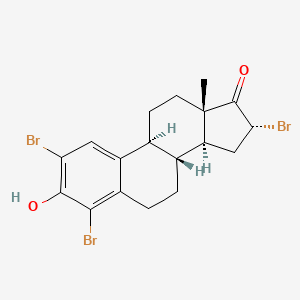
![2,2,4-trimethyl-5-[(2,2,4-trimethyl-1H-quinolin-5-yl)methyl]-1H-quinoline](/img/structure/B13828001.png)
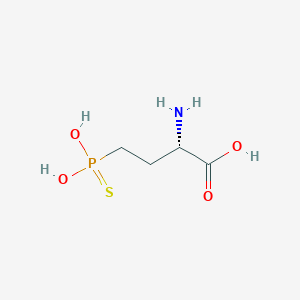
![N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3H-benzimidazole-1-carboxamide](/img/structure/B13828008.png)
